Tomonori Miura,
Yusuke Kamiya,
Shotaro Uehara,
Norie Murayama,
Makiko Shimizu,
Hiroshi Suemizu,
Hiroshi Yamazaki
PMID: 33781181
DOI:
10.1080/00498254.2021.1908643
Abstract
-Toluic acid, a metabolite of organic solvent xylene, has a high reported no-observed-effect level (NOEL, 1000 mg/kg) in rats, possibly because of direct glycine conjugation to methylhippuric acid. In this study, plasma levels of
-toluic acid and its glycine conjugate in mice and humanised-liver mice were evaluated after oral administrations.Although rapid conversion of
-toluic acid to its glycine conjugate was evident from mouse plasma concentrations, the biotransformation of
-toluic acid was slower in humanised-liver mice. The input parameters for physiologically based pharmacokinetic (PBPK) models were determined using fitting procedures to create PBPK-generated plasma concentration curves.The PBPK-modelled hepatic concentrations of
-toluic acid in humanised-liver mice were higher than those observed in plasma. PBPK-modelled hepatic and plasma concentrations of
-toluic acid also indicated slow elimination in humans.These results suggest that rapid conjugations of
-toluic acid reportedly observed in rats could result in overestimation of NOELs for conjugatable chemicals when extrapolated to humanised-liver mice or humans.
Weiyan Duan,
Shuhao Du,
Fanping Meng,
Xiaoling Peng,
Lihong Peng,
Yufei Lin,
Guoshan Wang,
Jiangyue Wu
PMID: 32361489
DOI:
10.1016/j.ecoenv.2020.110687
Abstract
A marine diatom, Thalassiosira sp. OUC2, was isolated from natural seawater collected from Daya Bay, China. This diatom degraded 1.25-40 mg L
p-xylene within five days, at a removal efficiency exceeding 98%. Gas chromatography-mass spectrometer (GC-MS) analysis indicated that p-xylene was converted into 4-methylbenzyl alcohol, p-toluic acid, and p-cresol in the presence of strain OUC2. Meanwhile, proteomic analysis showed that, after exposure to p-xylene, several algal enzymes were significantly upregulated: including monooxygenase, alcohol dehydrogenase, benzaldehyde dehydrogenase, benzoate 1,2-dioxygenase, and catechol 2,3-dioxygenase. Moreover, ecotoxicological tests suggested that the intermediate metabolites were less toxic than the parent compound (p-xylene). Thalassiosira sp. OUC2 may thus be suitable for the remediation of p-xylene-contaminated marine environments.
Yuki Ogawa,
Yohei Katsuyama,
Kento Ueno,
Yasuo Ohnishi
PMID: 31689072
DOI:
10.1021/acssynbio.9b00237
Abstract
The
transcriptional activator XylS induces transcription from the
promoter in the presence of several benzoic acid effectors, with
-toluic acid being the most effective and
-toluic acid being much less effective. To alter the effector specificity of XylS, we developed a dual selection system in
, which consists of (i) an artificial operon of an ampicillin resistance gene and
under
promoter control and (ii) a chloramphenicol resistance gene under
promoter control. This system enabled both positive selection to concentrate XylS mutants recognizing a desired ligand and negative selection to exclude undesired XylS mutants such as those recognizing undesired ligands and those that are active without effectors. Application of a random mutagenesis library of
to directed evolution that exploited this selection system yielded two XylS mutants that recognize
-toluic acid more effectively. Analysis of each missense mutation indicated three amino acid residues (N7, T74, and I205) important for
-toluic acid recognition. Then, a codon-randomized
library at these three residues was similarly screened, resulting in three XylS mutants with increased
-toluic acid-recognition specificity. Analysis of each amino acid substitution revealed that T74P attributes to both
-toluic acid sensitivity loss and subtle
-toluic acid sensitivity acquisition, and that N7R increases the overall ligand-sensitivity. Finally, the combination of these two mutations generated a desirable XylS mutant, which has a high
-toluic acid sensitivity and scarcely responds to
-toluic acid. These results demonstrate the effectiveness of the dual selection system in the directed evolution of biosensors.
Federica Ianni,
Giorgio Saluti,
Roberta Galarini,
Serena Fiorito,
Roccaldo Sardella,
Benedetto Natalini
PMID: 31055130
DOI:
10.1016/j.freeradbiomed.2019.04.038
Abstract
Oxygenated polyunsaturated fatty acids (PUFAs)play an outstanding role in the physiological and pathological regulation of several biological processes. These oxygenated metabolites can be produced both enzimatically, yielding almost pure enantiomers, and non-enzymatically. The free radical-mediated non-enzymatic oxidation commonly produces racemic mixtures which are used as biomarkers of oxidative stress and tissue damage. The biological activity of oxygenated PUFAs is often associated with only one enantiomer, making it necessary of availing of lipidomics platforms allowing to disclose the role of single enantiomers in health and disease. Polysaccharide-based chiral stationary phases (CSPs) play a dominating part in this setting. As for the cellulose backbone, 4-methylbenzoate derivatives exhibit very high chiral recognition ability towards this class of compounds. Concerning the phenylcarbamate derivatives of cellulose and amylose, the tris(3,5-dimethylphenylcarbamate) variants show the best enantioresolving ability for a variety of oxygenated PUFAs. Moreover, also the amylose tris(5-chloro-2-methylphenylcarbamate)-based selector produces relevant chromatographic performances. The extreme versatility of those CSPs mostly depends on their compatibility with the most relevant elution modes: normal- and reversed-phase, as well as polar organic/ionic-mode. In this review article, a selection of enantioseparation studies of different oxygenated PUFAs is reported, with both tris(benzoates) and tris(phenylcarbamates) of cellulose and amylose.
Weiyan Duan,
Fanping Meng,
Xiaoling Peng,
Yufei Lin,
Guoshan Wang,
Jiangyue Wu
PMID: 30408745
DOI:
10.1016/j.ecoenv.2018.10.103
Abstract
Microcosm experiments were conducted to examine the attenuation of selected chemicals, i.e. m-xylene (MX), o-xylene (OX) and p-xylene (PX), under simulated marine conditions. Natural attenuation and the contribution of oxidation, photodegradation, biodegradation and volatilization to total attenuation were evaluated. The development of attenuation was in agreement with pseudo-first-order kinetics for all xylenes. The half-lives of MX, OX, and PX under optimal conditions were 0.76, 0.74 and 0.88 days, respectively. Attenuation kinetics were proposed to analyze the natural attenuation of xylenes. The leading attenuation type of MX, OX, and PX was volatilization, and the attenuation rate constants (K
) were 0.5587, 0.6733, and 0.4821 d
, respectively. Biodegradation of OX (K
: 0.0003 d
) was extremely inhibited. The attenuation kinetics presented the attenuation of xylenes in microcosm. The reaction kinetics could be applied to analyze the natural attenuation of chemicals. MX and OX can be converted to one another under certain conditions. Toluene and ethylbenzene were detected for OX in the OP (oxidation and photodegradation) experiment under simulated marine conditions. 4-Methylbenzyl alcohol, p-methyl benzaldehyde and p-toluic acid, as the major intermediates, were identified during the natural attenuation of PX using GC/MS.
Maria Barbara Banella,
Claudio Gioia,
Micaela Vannini,
Martino Colonna,
Annamaria Celli,
Alessandro Gandini
PMID: 27072163
DOI:
10.1002/cssc.201600166
Abstract
A new synthetic pathway for the production of p-toluic acid has been developed starting from reagents derived from renewable resources. A Diels-Alder reaction between sorbic and acrylic acids is followed by a combined dehydrogenation/ decarboxylation process, providing p-toluic acid in high yields. This route permits to use milder conditions compared to other Diels-Alder approaches reported in the literature, and therefore can contribute to a more sustainable terephthalic acid production.
Guixiang Hu,
Meilan Huang,
Chengcai Luo,
Qi Wang,
Jian-Wei Zou
PMID: 27060893
DOI:
10.1016/j.jmgm.2016.04.002
Abstract
The separation of enantiomers and confirmation of their absolute configurations is significant in the development of chiral drugs. The interactions between the enantiomers of chiral pyrazole derivative and polysaccharide-based chiral stationary phase cellulose tris(4-methylbenzoate) (Chiralcel OJ) in seven solvents and under different temperature were studied using molecular dynamics simulations. The results show that solvent effect has remarkable influence on the interactions. Structure analysis discloses that the different interactions between two isomers and chiral stationary phase are dependent on the nature of solvents, which may invert the elution order. The computational method in the present study can be used to predict the elution order and the absolute configurations of enantiomers in HPLC separations and therefore would be valuable in development of chiral drugs.
Feng Li,
Weiyan Duan,
Shuhao Du,
Fanping Meng,
Xiaoling Peng,
Lihong Peng,
Yufei Lin,
Jiangyue Wu,
Guoshan Wang
PMID: 31201469
DOI:
10.1007/s00128-019-02646-6
Abstract
The toxic effects of p-xylene, 4-methylbenzyl alcohol, p-methyl benzaldehyde, and p-toluic acid on two marine microalgae (Phaeodactylum tricornutum Bohlin, and Skeletonema costatum) were investigated. p-Xylene was the most toxic to Pha. tricornutum with a 96 h EC
value of 6.76 mg L
. Based on the 96 h EC
values for two microalgae, the toxicity of the four chemicals, in descending order, was: p-xylene, p-methyl benzaldehyde, 4-methylbenzyl alcohol, then p-toluic acid. The results showed that the toxicity of the transformed products of p-xylene was lower than that of p-xylene.
Tengjun Huang,
Peipei Song,
Li Jiang,
Yan Peng,
Shun Feng,
Jide Wang
PMID: 27120411
DOI:
10.1002/elps.201600095
Abstract
In this work, we introduce electrospinning to prepare magnetic enantioselective material for the first time. Multianalytical tools were used to characterize the resulted magnetic cellulose tris-(4-methylbenzoate) particles including transmission electron microscopy, SEM, FTIR spectroscopy, thermogravimetric analysis, X-ray diffractometer. Under the optimum conditions, the resulted particles were well-shaped sphere with a diameter range of 800 nm to 2 μm and high magnetic sensitivity. The enantioselectivity of the adsorbents was evaluated using racemic ibuprofen as a model drug; an e.e. value of -4.78% (where e.e. is enantiomeric excess) was achieved in a single adsorption stage. We hope that our finding provides an efficient and economical procedure for the preparation of magnetic enantioselective materials with high selectivity and reproducibility.